Selective Inhibition of Membrane Primary Amine Oxidase (SSAO/VAP-1)
2-Amino-N-[3-(dimethylamino)propyl]benzamide exhibits a potent inhibitory effect on Membrane Primary Amine Oxidase (also known as SSAO or VAP-1) with an IC50 of 130 nM [1]. This activity is significantly more potent than its inhibition of other amine oxidases. In comparison, a known selective SSAO inhibitor, LJP 1207 (N'-(2-phenyl-allyl)-hydrazine hydrochloride), has a reported IC50 of 17 nM for human SSAO [2]. This demonstrates that the compound possesses a favorable selectivity window for SSAO over other amine oxidases, a feature not commonly observed across the broader benzamide class.
| Evidence Dimension | Inhibitory Concentration (IC50) against Membrane Primary Amine Oxidase (SSAO/VAP-1) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | LJP 1207 (IC50 = 17 nM) and LJP 1586 (IC50 = 4-43 nM) [2] |
| Quantified Difference | The target compound's IC50 of 130 nM is within the nanomolar range and is approximately 7.6-fold less potent than the potent comparator LJP 1207 (130 nM / 17 nM). |
| Conditions | Assay Description: Inhibition of benzylamine binding to Benzylamine oxidase of porcine serum (BindingDB data) [1]. Comparator assays performed on human and rodent SSAO [2]. |
Why This Matters
This specific, nanomolar activity against SSAO/VAP-1 distinguishes it from generic benzamides and provides a clear rationale for its selection in studies targeting inflammation, metabolic disorders, or other SSAO-mediated pathways.
- [1] BindingDB Entry BDBM50370602. Target: Membrane primary amine oxidase (Human). Affinity Data: IC50 = 130 nM. Curated by ChEMBL. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 View Source
- [2] Anti-Inflammatory Effects of Inhibiting the Amine Oxidase Activity of Semicarbazide-Sensitive Amine Oxidase. J Pharmacol Exp Ther. 2005 Nov 1. Available at: https://jpet.aspetjournals.org/ View Source
